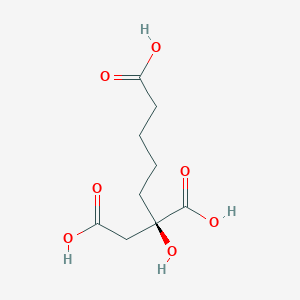

(2R)-trihomocitric acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O7 |

|---|---|

Molecular Weight |

234.2 g/mol |

IUPAC Name |

(2R)-2-hydroxyhexane-1,2,6-tricarboxylic acid |

InChI |

InChI=1S/C9H14O7/c10-6(11)3-1-2-4-9(16,8(14)15)5-7(12)13/h16H,1-5H2,(H,10,11)(H,12,13)(H,14,15)/t9-/m1/s1 |

InChI Key |

YNPKOQYWJZNZGP-SECBINFHSA-N |

Isomeric SMILES |

C(CC[C@@](CC(=O)O)(C(=O)O)O)CC(=O)O |

Canonical SMILES |

C(CCC(CC(=O)O)(C(=O)O)O)CC(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2r Trihomocitric Acid

Elucidation of the Biosynthetic Pathway of (2R)-Trihomocitric Acid

The biosynthesis of this compound is proposed to mirror the initial step of the α-aminoadipate pathway for lysine (B10760008) synthesis and the formation of the nitrogenase cofactor, where (R)-homocitric acid is a key intermediate. bohrium.commostwiedzy.pl This process involves the condensation of a two-carbon unit with a six-carbon α-keto acid.

Identification of Precursors for this compound Synthesis

The established precursors for the synthesis of (R)-homocitric acid are acetyl-coenzyme A (acetyl-CoA) and α-ketoglutarate. acs.orgymdb.ca The reaction is a condensation that joins the two-carbon acetyl group from acetyl-CoA to the six-carbon α-ketoglutarate.

Given that this compound is a homolog of (R)-homocitric acid with two additional methylene (B1212753) groups in its backbone, it is hypothesized that its biosynthesis would involve precursors with correspondingly longer carbon chains. A plausible precursor pair would be a four-carbon acyl-CoA derivative, such as butyryl-CoA, and α-ketoadipate, an eight-carbon dicarboxylic acid. This would result in the characteristic nine-carbon backbone of trihomocitric acid.

Characterization of Intermediate Metabolites in the this compound Pathway

In the synthesis of (R)-homocitric acid, the condensation reaction catalyzed by homocitrate synthase proceeds via a mechanism that does not involve the release of stable, free intermediates. acs.orgnih.gov The reaction is a single enzymatic step that forms the final product directly from the precursors. Therefore, it is unlikely that discrete intermediate metabolites would be a feature of the this compound biosynthetic pathway.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling has been a crucial tool in understanding the biosynthesis and function of related compounds like (R)-homocitric acid. For instance, studies using isotopically labeled precursors could definitively trace the origin of the carbon atoms in the this compound molecule. If the proposed pathway is correct, feeding an organism with, for example, ¹³C-labeled butyrate (B1204436) would result in the incorporation of the label into the corresponding positions of the this compound backbone. Such experiments are essential to move from a hypothetical pathway to a confirmed biosynthetic route. While specific isotopic labeling studies on this compound are not yet available, the methodology has been successfully applied to its homologs. nih.gov

Enzymatic Steps in this compound Biosynthesis

The central enzymatic step in the proposed biosynthesis of this compound would be catalyzed by a synthase enzyme, analogous to homocitrate synthase.

Discovery and Characterization of Key Biosynthetic Enzymes

The key enzyme in the biosynthesis of (R)-homocitric acid is homocitrate synthase (HCS), which has been extensively studied. acs.orgnih.gov There are two main families of this enzyme:

NifV-type HCS: Found in nitrogen-fixing bacteria, where (R)-homocitrate is an essential component of the iron-molybdenum cofactor (FeMo-co) of the nitrogenase enzyme. ebi.ac.uknih.gov

Lysine biosynthesis HCS (Lys20 and Lys21 in yeast): This enzyme catalyzes the first committed step in the α-aminoadipate pathway for lysine biosynthesis in fungi and some archaea. nih.gov

It is plausible that a homologous synthase, with a substrate-binding pocket adapted for larger precursors, is responsible for the synthesis of this compound. The discovery and characterization of such an enzyme would be a critical step in confirming the biosynthetic pathway.

Catalytic Mechanisms of this compound Synthesizing Enzymes

The catalytic mechanism of homocitrate synthase involves a sequential ordered Bi-Bi reaction where α-ketoglutarate binds first, followed by acetyl-CoA. acs.orgresearchgate.net The reaction proceeds through a mixed aldol-Claisen condensation. nih.gov A general base at the active site deprotonates the methyl group of acetyl-CoA, forming an enolate intermediate. This enolate then attacks the carbonyl carbon of α-ketoglutarate. Subsequent hydrolysis of the thioester bond with coenzyme A releases (R)-homocitrate. acs.org

A hypothetical this compound synthase would likely follow a similar catalytic mechanism, employing a general acid-base catalysis to facilitate the condensation of its specific acyl-CoA and α-keto acid substrates.

Data Tables

Table 1: Comparison of Citric Acid and its Homologs

| Property | Citric Acid | (R)-Homocitric Acid | This compound |

| Molecular Formula | C₆H₈O₇ | C₇H₁₀O₇ | C₉H₁₄O₇ |

| IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxylic acid | (2R)-2-hydroxybutane-1,2,4-tricarboxylic acid | (2R)-2-hydroxyhexane-1,2,6-tricarboxylic acid |

| Key Precursors | Acetyl-CoA + Oxaloacetate | Acetyl-CoA + α-Ketoglutarate | Hypothetical: Butyryl-CoA + α-Ketoadipate |

| Primary Metabolic Role | Tricarboxylic Acid (TCA) Cycle | Lysine Biosynthesis, Nitrogenase Cofactor | Not well established |

Table 2: Key Enzyme in Homologous Biosynthesis

| Enzyme | Homocitrate Synthase (HCS) |

| EC Number | 2.3.3.14 qmul.ac.uk |

| Reaction Catalyzed | Acetyl-CoA + α-Ketoglutarate + H₂O → (R)-Homocitrate + CoA qmul.ac.uk |

| Enzyme Families | NifV (Nitrogen fixation), Lys20/21 (Lysine biosynthesis) ebi.ac.uknih.gov |

| Catalytic Mechanism | Sequential ordered Bi-Bi, Mixed aldol-Claisen condensation acs.orgnih.gov |

| Cofactors | Some forms are metalloenzymes (e.g., containing Zn²⁺) acs.org |

Cofactor Requirements for Biosynthetic Reactions

The enzymatic reactions involved in the proposed biosynthesis of this compound would necessitate specific cofactors. Drawing parallels from analogous enzyme reactions, the following cofactors are likely essential:

Coenzyme A (CoA): This is a crucial component of acetyl-CoA, the two-carbon donor in the proposed condensation reaction. acs.orgnih.gov

Divalent Metal Ions: Many enzymes that catalyze condensation reactions, including homocitrate synthase, require a divalent metal ion for their activity. nih.gov Magnesium (Mg²⁺) or manganese (Mn²⁺) ions often play a catalytic role in these reactions, helping to stabilize the transition state. nih.gov

Nicotinamide Adenine Dinucleotide (NAD⁺) or Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺): If the biosynthesis of the C7 α-keto acid precursor involves oxidation steps, these electron carriers would be required.

Microbial Production Systems for this compound

While no natural microbial producers of this compound have been identified to date, the vast metabolic diversity of microorganisms presents a promising avenue for its discovery and production.

Exploration of Natural Microbial Producers

The search for natural producers could focus on microorganisms known for their ability to synthesize a variety of organic acids. Filamentous fungi, such as species from the genera Aspergillus and Penicillium, are prolific producers of organic acids like citric acid. core.ac.ukfrontiersin.org Similarly, certain bacteria, including nitrogen-fixing bacteria that produce homocitric acid as part of the nitrogenase cofactor, could be screened for the production of its higher homolog. portlandpress.com Myxobacteria are another group of microorganisms known for producing a wide array of secondary metabolites and could be a potential source. researchgate.net

Metabolic Engineering Strategies for Enhanced Microbial Biosynthesis

In the absence of a natural high-yield producer, metabolic engineering of well-characterized industrial microorganisms like Aspergillus niger or the yeast Yarrowia lipolytica offers a powerful strategy. core.ac.uknih.gov These organisms are already used for the large-scale production of citric acid. frontiersin.org

Key metabolic engineering strategies could include:

Heterologous Expression of a Novel Synthase: Introducing a gene encoding an enzyme capable of condensing acetyl-CoA with a C7 α-keto acid would be the primary step. This could be a mutated homocitrate synthase with altered substrate specificity or a novel enzyme discovered through genome mining. portlandpress.com

Enhancing Precursor Supply: Overexpression of enzymes in the TCA cycle and pathways leading to the C7 α-keto acid precursor would be crucial to increase the metabolic flux towards this compound. For instance, increasing the expression of enzymes involved in fatty acid β-oxidation could boost the pool of potential precursors. uomustansiriyah.edu.iq

Blocking Competing Pathways: To channel the metabolic flux towards the desired product, genes encoding enzymes of competing pathways could be deleted. For example, knocking out enzymes that consume the C7 α-keto acid precursor for other metabolic purposes would be beneficial. frontiersin.org

Improving Product Export: Overexpressing transporter proteins that can efficiently export this compound out of the cell can alleviate potential feedback inhibition and increase the final titer.

A hypothetical metabolic engineering strategy in Aspergillus niger is outlined below:

| Genetic Modification | Target Pathway/Enzyme | Rationale |

| Overexpression | Novel (2R)-trihomocitrate synthase | Introduction of the key enzyme for product synthesis. |

| Overexpression | Enzymes of the β-oxidation pathway | Increased supply of the C7 α-keto acid precursor. |

| Overexpression | Citrate (B86180) synthase | Increased flux of acetyl-CoA into the TCA cycle. |

| Deletion | Enzymes consuming the C7 α-keto acid | Prevention of precursor loss to competing pathways. |

| Overexpression | Dicarboxylic acid transporter | Enhanced secretion of the final product. |

Fermentation Optimization for this compound Production

Once a producing strain is developed, optimizing the fermentation process is critical for maximizing yield and productivity. The optimal conditions for citric acid production by Aspergillus niger can serve as a starting point for developing a fermentation process for this compound.

Key fermentation parameters to optimize include:

Carbon Source: High concentrations of readily metabolizable sugars like glucose or sucrose (B13894) are typically used. journalwjbphs.comnih.gov

Nitrogen Source: A limiting concentration of a nitrogen source, such as ammonium (B1175870) nitrate (B79036) or peptone, often triggers organic acid accumulation.

pH: Maintaining a low pH (typically between 2 and 5) is crucial for high-yield citric acid production and would likely be beneficial for this compound as well. journalwjbphs.comnih.gov

Aeration and Agitation: Adequate oxygen supply is essential for the aerobic metabolism of the fungus. The morphology of the fungus (pellets vs. dispersed mycelia) can be controlled by agitation, which in turn affects production. scispace.com

Temperature: The optimal temperature for growth and production for Aspergillus niger is typically around 30-32°C. nih.govscispace.com

Trace Elements: The concentration of trace metals like manganese, zinc, and iron can significantly impact fungal metabolism and organic acid production.

An interactive data table summarizing optimized fermentation parameters for citric acid production by Aspergillus niger, which could be adapted for this compound, is presented below.

| Parameter | Optimized Range for Citric Acid Production | Potential Impact on this compound Production |

| pH | 2.0 - 5.0 journalwjbphs.comnih.gov | A low pH is likely to favor product accumulation and inhibit competing microbial growth. |

| Temperature (°C) | 25 - 32 nih.govscispace.com | The optimal temperature will need to be determined for the specific engineered strain. |

| Glucose Concentration (g/L) | 100 - 150 journalwjbphs.comnih.gov | High sugar concentration provides the necessary carbon backbone for the product. |

| Aeration (vvm) | 0.5 - 1.5 scispace.com | Sufficient oxygen is critical for the TCA cycle and energy generation. |

| Inoculum Size (spores/mL) | 10⁶ - 10⁷ nih.gov | Affects the initial growth phase and time to reach peak production. |

Enzymology and Biochemical Transformations Involving 2r Trihomocitric Acid

Enzymes Interacting Directly with (2R)-Trihomocitric Acid

Although no enzyme has been definitively identified as utilizing this compound as a natural substrate, several enzymes that catalyze reactions with analogous molecules are prime candidates for potential interaction. These include homocitrate synthase (HCS), α-isopropylmalate synthase (IPMS), and aconitase. The study of these enzymes provides a framework for predicting the substrate specificity, kinetics, and mechanisms that might govern the enzymatic transformation of this compound.

Substrate Specificity and Affinity Studies

The substrate specificity of enzymes is determined by the precise three-dimensional arrangement of amino acid residues in their active sites. nih.gov For an enzyme to interact with this compound, its active site must be able to accommodate the longer carbon chain of this molecule compared to its natural substrates.

Homocitrate Synthase (HCS): HCS catalyzes the condensation of acetyl-CoA and α-ketoglutarate to form (R)-homocitrate, the initial and rate-limiting step in the α-aminoadipate pathway for lysine (B10760008) biosynthesis in many fungi and some prokaryotes. nih.govdigitellinc.com The active site of HCS is tailored to bind these specific substrates. Studies on HCS from various organisms, including Saccharomyces cerevisiae and Thermus thermophilus, have revealed a high degree of specificity. nih.govrcsb.org However, some archaeal HCS enzymes, known as AksA, have been shown to synthesize longer homocitrate analogs, suggesting a degree of plasticity in the active site that might accommodate larger substrates like this compound. asm.org

α-Isopropylmalate Synthase (IPMS): IPMS is a homologous enzyme to HCS and catalyzes the first step in leucine (B10760876) biosynthesis, the condensation of acetyl-CoA and α-ketoisovalerate. plos.org The substrate specificity of IPMS has been a subject of rational design studies aimed at expanding the metabolic capabilities of organisms to produce longer-chain alcohols. pnas.org These studies demonstrate that the substrate specificity of IPMS can be altered through targeted mutations, suggesting that it could be engineered to accept this compound or its α-keto acid precursor.

Aconitase: Aconitase is an enzyme in the tricarboxylic acid (TCA) cycle that catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via cis-aconitate. mdpi.com The active site of aconitase contains an iron-sulfur cluster that is directly involved in catalysis. mdpi.com Studies on mitochondrial aconitase have shown that it can bind substrate analogs like α-methylisocitrate, indicating some flexibility in substrate recognition. nih.gov However, steric hindrance can prevent the binding of other analogs, suggesting that the larger size of this compound might pose a challenge for binding to the wild-type enzyme. nih.gov

A comparative analysis of the natural substrates for these enzymes and this compound highlights the structural differences that would need to be accommodated.

Table 1: Comparison of Natural Substrates and this compound

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| Citrate | C₆H₈O₇ | Three carboxyl groups, one hydroxyl group on a propane (B168953) backbone. vulcanchem.com |

| (R)-Homocitrate | C₇H₁₀O₇ | One additional methylene (B1212753) group compared to citrate. vulcanchem.com |

| α-Ketoisovalerate | C₅H₈O₃ | α-keto acid precursor for leucine biosynthesis. |

| This compound | C₉H₁₄O₇ | Three additional methylene groups compared to citrate. vulcanchem.comebi.ac.uk |

Enzyme Kinetics of this compound Modifying Enzymes

While no specific kinetic data for enzymes acting on this compound are available, the kinetics of homologous enzymes with their natural substrates provide a baseline for prediction. The Michaelis-Menten model is commonly used to describe the kinetics of these enzymes. jasulib.org.kg

Homocitrate Synthase (HCS): The kinetic mechanism of Saccharomyces cerevisiae HCS follows an ordered Bi-Bi model, where α-ketoglutarate binds before acetyl-CoA, and CoA is released before homocitrate. nih.gov Site-directed mutagenesis studies of S. cerevisiae HCS have identified key catalytic residues, and mutations in these residues dramatically affect the kinetic parameters. For instance, the E155A mutant exhibited a 1000-fold lower activity than the wild-type enzyme. nih.gov The Y320F mutant showed a 25-fold decrease in activity, with altered Km values for both acetyl-CoA and α-ketoglutarate. nih.gov

Table 2: Kinetic Parameters of Wild-Type and Mutant S. cerevisiae Homocitrate Synthase

| Enzyme Variant | kcat (s⁻¹) | Km (AcCoA) (µM) | Km (α-KG) (µM) | Reference |

|---|---|---|---|---|

| Wild-Type | - | - | - | nih.gov |

| E155A (with formate) | 0.0031 | 13 | 39 | nih.gov |

| Y320F | 0.039 | 33 | 140 | nih.gov |

Should this compound act as a substrate, its kinetic parameters (Km and kcat) would depend on how well it fits into the active site and how efficiently it is converted to product. If it acts as an inhibitor, it could do so competitively, non-competitively, or uncompetitively, depending on its binding mode. nih.gov

Mechanistic Insights into Enzymatic Reactions

The catalytic mechanisms of HCS and aconitase have been elucidated through structural and mutagenesis studies, providing a basis for understanding how this compound might be processed.

Homocitrate Synthase (HCS): The reaction mechanism of HCS involves a Claisen condensation. It is proposed that a catalytic dyad of glutamate (B1630785) and histidine residues in the active site is responsible for the deprotonation of the methyl group of acetyl-CoA. nih.gov This is followed by a nucleophilic attack on the α-keto carbon of α-ketoglutarate. The crystal structure of HCS from Schizosaccharomyces pombe reveals a "lid" motif that regulates substrate access to the active site, suggesting a dynamic catalytic process. nih.gov

Aconitase: The aconitase mechanism involves a dehydration-hydration reaction through a cis-aconitate intermediate. nih.gov The iron-sulfur cluster plays a direct role in catalysis by coordinating the substrate and facilitating the removal and addition of a water molecule. mdpi.com The enzyme ensures the correct stereochemistry of the product by forcing the cis-aconitate intermediate to flip within the active site. nih.gov

For this compound to be a substrate for an HCS-like enzyme, the initial α-keto acid precursor would need to be accommodated in the active site. For an aconitase-like reaction, the longer carbon chain would need to be positioned correctly relative to the catalytic residues and the Fe-S cluster to allow for the dehydration and hydration steps.

Structural Biology of this compound-Binding Proteins

The three-dimensional structures of proteins provide invaluable insights into their function. nih.gov While no structures of proteins in complex with this compound have been reported, the wealth of structural data for homologous enzymes allows for detailed predictions.

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy of Enzyme-Substrate Complexes

Homocitrate Synthase (HCS): The crystal structure of HCS from S. pombe has been solved in its apo form and in complex with its substrate, 2-oxoglutarate. nih.govpdbj.org The enzyme forms a homodimer, with each monomer consisting of an N-terminal catalytic TIM barrel domain and a C-terminal domain. nih.gov The active site is located within the TIM barrel. The crystal structure of T. thermophilus HCS has been determined in complex with α-ketoglutarate, homocitrate, and the inhibitor lysine, providing detailed insights into substrate recognition and feedback inhibition. rcsb.org These structures show that the binding of different ligands induces conformational changes in the active site. researchgate.net

Aconitase: The crystal structure of mitochondrial aconitase has been solved with various substrates and inhibitors bound, including isocitrate and α-methylisocitrate. nih.gov These structures reveal the key residues involved in substrate binding and catalysis and demonstrate how the enzyme's conformation changes upon substrate binding. nih.gov

NMR Spectroscopy: NMR is a powerful technique for studying protein-ligand interactions in solution. nih.gov It can be used to identify the binding epitope of a ligand and to determine the conformation of the ligand when bound to the protein. nih.gov While no NMR studies involving this compound have been published, this technique could be instrumental in characterizing its binding to candidate enzymes.

Table 3: Structural Data of Homologous Enzymes

| Enzyme | Organism | PDB ID | Ligand(s) | Resolution (Å) | Reference |

|---|---|---|---|---|---|

| Homocitrate Synthase | Schizosaccharomyces pombe | 3IVT | 2-Oxoglutarate | 2.67 | pdbj.org |

| Homocitrate Synthase | Thermus thermophilus | 2ZTJ | α-Ketoglutarate | 1.80 | rcsb.org |

| Aconitase (mitochondrial) | Sus scrofa (pig) | 1C96 | Isocitrate | 2.0 | nih.gov |

Rational Design of Enzyme Variants

The rational design of enzymes involves using structural and mechanistic information to introduce specific mutations that alter their properties, such as substrate specificity or stability. ask-force.org

Homocitrate Synthase (HCS): There have been successful efforts in the rational design of HCS. For example, site-directed mutagenesis has been used to create variants of S. cerevisiae HCS that are less sensitive to feedback inhibition by lysine, leading to increased lysine production. nih.gov These studies demonstrate that the substrate and inhibitor binding sites can be effectively engineered.

α-Isopropylmalate Synthase (IPMS): Rational protein design has been applied to IPMS to extend the branched-chain amino acid pathways for the production of non-natural longer-chain alcohols. pnas.org By altering the substrate specificity of IPMS and downstream enzymes, researchers have engineered E. coli to produce a variety of long-chain alcohols. pnas.org This work provides a clear precedent for engineering α-ketoacid condensing enzymes to accept larger substrates, a strategy that could be applied to develop an enzyme that utilizes the precursor to this compound.

The process of rationally designing an enzyme to bind this compound would involve:

Homology Modeling: Creating a structural model of a candidate enzyme (e.g., an archaeal HCS) if a crystal structure is not available.

Docking Studies: Computationally docking this compound or its precursor into the active site of the model to predict favorable binding modes and identify residues that may cause steric clashes.

Site-Directed Mutagenesis: Introducing mutations to amino acid residues in the active site to create more space or to introduce favorable interactions with the longer carbon chain of the target molecule.

Biochemical Characterization: Expressing and purifying the engineered enzyme variants and testing their activity and affinity for this compound.

Biological Roles and Physiological Significance of 2r Trihomocitric Acid

Evolutionary Implications of (2R)-Trihomocitric Acid Pathways Across Organisms

The evolutionary history of the pathways leading to the synthesis of this compound, or more specifically its precursor homocitrate, is intricately linked to two fundamental metabolic processes: nitrogen fixation and lysine (B10760008) biosynthesis. The distribution and diversification of these pathways across the domains of life reflect a complex interplay of vertical descent, horizontal gene transfer, and adaptation to diverse environmental pressures.

The primary enzyme responsible for the synthesis of homocitrate is homocitrate synthase. This enzyme catalyzes the condensation of acetyl-CoA and α-ketoglutarate. Two main homologs of this enzyme exist: NifV, which is involved in the biosynthesis of the iron-molybdenum cofactor (FeMo-co) for nitrogenase, and the homocitrate synthase (HCS) found in the α-aminoadipate pathway of lysine biosynthesis.

Ancient Origins and Diversification

Phylogenetic analyses suggest that the molybdenum-dependent nitrogenase, which requires homocitrate as a key component of its FeMo-co, emerged early in the history of life, likely within the methanogenic archaea. frontiersin.org This ancient origin implies that the metabolic pathway for producing homocitrate was also present in early life forms. The selective pressure for the evolution of this pathway was likely the limitation of fixed nitrogen in the primordial environment. frontiersin.org

The availability of molybdenum in the Archean oceans has been a subject of debate, with initial hypotheses suggesting its scarcity might have favored the evolution of alternative, molybdenum-independent nitrogenases first. nih.gov However, more recent geochemical evidence suggests that molybdenum may have been more available than previously thought, providing a plausible explanation for the early emergence of molybdenum-dependent nitrogen fixation. researchgate.net

Divergence of Pathways for Nitrogen Fixation and Lysine Biosynthesis

The evolutionary trajectory of homocitrate synthase has led to its specialization in two distinct metabolic contexts. In many diazotrophic (nitrogen-fixing) bacteria and archaea, the nifV gene encodes the homocitrate synthase specifically dedicated to nitrogenase cofactor biosynthesis. nih.gov

In contrast, many fungi and certain archaea utilize a different homolog of homocitrate synthase for the biosynthesis of the essential amino acid lysine via the α-aminoadipate pathway. nih.gov This pathway represents a distinct evolutionary branch where the production of homocitrate has been integrated into amino acid metabolism. The table below summarizes the distribution of these pathways.

| Pathway | Enzyme | Function | Organismal Distribution (Examples) |

| Nitrogen Fixation Cofactor Biosynthesis | NifV | Synthesis of homocitrate for FeMo-co | Diazotrophic Bacteria (e.g., Azotobacter vinelandii), Archaea (e.g., methanogens) |

| Lysine Biosynthesis (α-aminoadipate pathway) | Homocitrate Synthase (HCS) | First committed step in lysine synthesis | Fungi (e.g., Saccharomyces cerevisiae), some Archaea |

Role of Horizontal Gene Transfer

The distribution of the genes for nitrogen fixation, including nifV, across diverse and distantly related prokaryotic lineages is a strong indicator of the significant role of horizontal gene transfer (HGT) in their evolution. wikipedia.orgnih.govbritannica.com HGT, the movement of genetic material between organisms other than by vertical descent, has allowed for the rapid dissemination of the capacity for nitrogen fixation. nih.govyoutube.comyoutube.com This is particularly evident in the mosaic nature of nif gene clusters in many bacterial genomes. The ability to acquire the genetic machinery for synthesizing the nitrogenase cofactor, including the pathway for this compound, would have conferred a significant selective advantage in nitrogen-limited environments.

Symbiotic Evolution and Pathway Dependence

The evolutionary dynamics of the this compound pathway are also evident in symbiotic relationships. In some symbiotic nitrogen-fixing bacteria, such as certain species of Bradyrhizobium, the bacterial nifV gene is essential for effective symbiosis with their host plants. nih.gov However, in other symbiotic systems, the host plant can supply homocitrate to its bacterial partner. For example, the legume Lotus japonicus can provide homocitrate to its symbiont Mesorhizobium loti, which lacks a functional nifV gene. nih.gov This demonstrates a co-evolutionary process where the host plant has taken over a key metabolic function, influencing the evolution of the symbiont's genome.

Evolution in Eukaryotes

While nitrogen fixation is a prokaryotic trait, the α-aminoadipate pathway for lysine biosynthesis, which involves homocitrate, is found in eukaryotes, particularly fungi. researchgate.netresearchgate.net The evolutionary history of this pathway in eukaryotes is complex and is also thought to involve instances of horizontal gene transfer. researchgate.net The presence of this pathway in fungi highlights a deep evolutionary connection in the utilization of homocitrate, albeit for a different essential metabolic function.

Chemical Synthesis and Derivatization of 2r Trihomocitric Acid for Research

Total Synthesis Strategies for (2R)-Trihomocitric Acid

Total synthesis refers to the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors. For a molecule like this compound, which contains a specific three-dimensional arrangement of atoms, the primary challenge is to control the stereochemistry at the chiral centers.

Stereoselective Approaches to the (2R) Configuration

Achieving the correct (2R) configuration is a critical aspect of synthesizing this particular stereoisomer of trihomocitric acid. Stereoselective synthesis involves the use of chiral catalysts, auxiliaries, or reagents to favor the formation of one stereoisomer over others. Asymmetric synthesis strategies are paramount in this context, ensuring that the final product has the desired biological activity, which is often dependent on its specific stereochemistry. While general principles of asymmetric synthesis are well-established, specific applications to this compound would involve tailored approaches to control the formation of the stereocenter at the C2 position.

Development of Novel Synthetic Methodologies

The pursuit of more efficient and effective ways to synthesize complex molecules continually drives the development of new synthetic methods. Research in this area for this compound would likely focus on creating shorter, higher-yielding, and more environmentally friendly synthetic routes. This could involve the discovery of new reactions, the use of novel catalysts, or the design of innovative purification techniques.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. researchgate.netmdpi.com This hybrid approach can offer milder reaction conditions and exceptional stereocontrol, which is particularly valuable for synthesizing chiral molecules. researchgate.net

Integration of Enzymatic Steps in Synthetic Routes

Incorporating enzymes into a synthetic pathway for this compound could involve using an enzyme to create a key chiral intermediate with the correct (2R) configuration. This intermediate could then be converted to the final product through a series of conventional chemical reactions. Enzymes such as oxidoreductases or lyases could potentially be employed to catalyze specific, stereoselective transformations that are challenging to achieve with traditional chemical methods. researchgate.net The use of enzymes can lead to more sustainable and efficient synthetic processes.

Chemical Modification and Derivatization for Research Applications

To investigate the biological function and mechanism of action of this compound, researchers often require modified versions, or derivatives, of the molecule. Chemical derivatization allows for the introduction of specific labels or functional groups that can be used as probes in biological experiments.

Synthesis of Labeled this compound Analogues

The synthesis of labeled analogues, for instance with stable isotopes (e.g., ¹³C, ²H) or radioactive isotopes (e.g., ¹⁴C, ³H), is essential for a variety of research applications. These labeled compounds can be used in metabolic studies to trace the fate of the molecule within a biological system, in binding assays to quantify its interaction with proteins, and in imaging studies to visualize its distribution in tissues. The synthesis of such analogues requires careful planning to introduce the label at a specific position in the molecule without altering its fundamental chemical properties.

Preparation of Functionalized Derivatives for Probe Development

The development of molecular probes from this compound is a nuanced area of synthetic chemistry, primarily due to the polyfunctional nature of the parent molecule. The strategic chemical modification of this compound to create functionalized derivatives for probe development involves the selective reaction of its carboxyl and hydroxyl groups. These derivatives are designed to interact with specific biological targets or environments, with an attached reporter group, such as a fluorophore or a biotin tag, enabling their detection and study.

The synthesis of these derivatives often begins with the protection of certain functional groups to ensure regioselectivity in subsequent reactions. For instance, the carboxyl groups can be selectively esterified, or the hydroxyl group can be protected as an ether or an ester. Following the protection steps, the remaining free functional group can be activated and coupled to a linker or directly to a reporter molecule.

Esterification and Amidation Strategies

A common approach for functionalizing the carboxyl groups of this compound involves their conversion to esters or amides. Standard esterification procedures can be employed, though careful control of reaction conditions is necessary to manage the reactivity of the three distinct carboxylic acid moieties.

For the preparation of amide derivatives, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently utilized. These reagents activate a carboxyl group, facilitating its reaction with a primary or secondary amine. This amine can be part of a linker molecule that is subsequently attached to a probe, or it can be a component of the reporter group itself. The general scheme for this process involves the formation of an active O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.

Table 1: Key Functionalized Derivatives of this compound for Probe Development

| Derivative Class | Functional Group Introduced | Synthetic Strategy | Potential Probe Application |

| Mono-, Di-, and Tri-esters | Alkyl or aryl esters | Fischer-Speier esterification or reaction with alkyl halides | Prodrugs, intermediates for further functionalization |

| Mono- and Di-amides | Primary, secondary, or tertiary amides | Carbodiimide-mediated coupling (e.g., with EDC, DCC) | Bioconjugation, attachment of reporter groups |

| Hydroxyl-modified ethers | Alkyl or aryl ethers | Williamson ether synthesis | Modulation of solubility and steric properties |

| Fluorescently Labeled Analogs | Fluorophore-conjugated esters or amides | Coupling with amine- or alcohol-functionalized fluorophores | Fluorescence microscopy, high-throughput screening |

| Biotinylated Derivatives | Biotin-conjugated amides | EDC/NHS-mediated coupling to biotin-amine | Affinity-based protein profiling, pull-down assays |

Detailed Research Findings

While specific literature on the derivatization of this compound for probe development is not extensively available, the principles can be inferred from studies on structurally related polycarboxylic acids. Research on the functionalization of citric acid and homocitrate for various applications provides a foundational understanding of the synthetic routes that could be adapted for this compound.

For example, the selective esterification of one carboxyl group while leaving the others free for further modification is a critical step. This can be achieved by exploiting the differential reactivity of the carboxyl groups or by using enzymatic catalysis to achieve regioselectivity. Once a single carboxyl group is functionalized with a linker, a variety of probes can be introduced.

The development of fluorescent probes would likely involve the coupling of this compound to a fluorophore through a stable amide or ester linkage. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.

For affinity-based probes, biotin is a commonly used tag. The synthesis of a biotinylated this compound derivative would typically involve the activation of one of its carboxyl groups with EDC and N-hydroxysuccinimide (NHS) to form an NHS ester. This reactive intermediate can then efficiently react with an amine-functionalized biotin linker to form a stable amide bond.

The successful preparation of these functionalized derivatives is contingent on careful synthetic planning, including the strategic use of protecting groups and the optimization of reaction conditions to achieve the desired regioselectivity and yield. The characterization of these novel compounds would rely on a combination of spectroscopic techniques, including NMR, mass spectrometry, and IR spectroscopy, to confirm their structure and purity.

Advanced Analytical Methodologies for 2r Trihomocitric Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and quantifying (2R)-trihomocitric acid from complex biological matrices. The choice of technique depends on the specific analytical goal, whether it be achieving high sensitivity, resolving stereoisomers, or preparing the analyte for mass spectrometric analysis.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely used method for the analysis of organic acids like this compound. mdpi.comshimadzu.comnih.gov This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying low concentrations of the analyte in complex samples. nih.gov

The separation of polar compounds like this compound by reversed-phase HPLC often requires careful control of the mobile phase pH to ensure good retention and peak shape. hplc.eu The use of buffers is common to maintain a stable pH. hplc.eu For LC-MS applications, volatile buffers such as formic acid or acetic acid are preferred to avoid interference with the ionization process. nih.govhplc.eu The mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve efficient separation from other components in the sample. mdpi.comnih.gov

The mass spectrometer detector provides highly specific detection based on the mass-to-charge ratio (m/z) of the ionized this compound molecule and its fragments. This specificity minimizes interference from co-eluting compounds that may be present in the sample matrix. lcms.cz

Table 1: Illustrative HPLC-MS Parameters for Organic Acid Analysis

| Parameter | Setting |

|---|---|

| Column | Reversed-phase C18 or similar |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of target analytes |

| Flow Rate | 0.2-0.5 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), negative mode |

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of organic acids. However, due to the low volatility and high polarity of this compound, a derivatization step is necessary prior to GC analysis. shimadzu.comjfda-online.com Derivatization converts the non-volatile acid into a more volatile and thermally stable derivative suitable for the gas chromatographic environment. jfda-online.comgcms.cz

Common derivatization methods for organic acids include silylation, which replaces the active hydrogens in the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. shimadzu.comsigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. sigmaaldrich.com Alkylation to form esters is another derivatization strategy. gcms.cz

The resulting derivatives can then be separated on a GC column and detected by a mass spectrometer. GC-MS offers excellent chromatographic resolution and provides detailed mass spectra that can be used for structural confirmation. jfda-online.com

Table 2: Common Derivatization Reagents for GC-MS of Organic Acids

| Reagent Class | Example Reagent | Target Functional Groups |

|---|---|---|

| Silylation | BSTFA, MSTFA | -COOH, -OH |

| Acylation | Pentafluoropropionic anhydride | -COOH, -OH, -NH2 |

| Alkylation | Diazomethane, BF3/Methanol | -COOH |

Since this compound is a chiral molecule, distinguishing it from its stereoisomers is critical. nih.govebi.ac.uk Chiral chromatography is the definitive method for separating enantiomers and diastereomers. gcms.czsigmaaldrich.comslideshare.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. elementlabsolutions.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability in separating a variety of chiral compounds. elementlabsolutions.com The choice of the specific CSP and mobile phase is crucial for achieving optimal resolution of the trihomocitric acid isomers. mdpi.com Chiral separations can be performed using HPLC, and the separated isomers can be detected by UV or mass spectrometry. sigmaaldrich.comelementlabsolutions.com In some cases, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a non-chiral column. sigmaaldrich.comresearchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. youtube.comorganicchemistrydata.org Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. savemyexams.comlibretexts.org

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound Moieties

| Proton Type | Approximate Chemical Shift (ppm) |

|---|---|

| -CH₂- (in the butyl chain) | 1.2 - 1.8 |

| -CH₂- (adjacent to COOH) | 2.0 - 2.6 |

| -CH₂- (carboxymethyl group) | ~2.7 |

| -OH | Variable, depends on solvent and concentration |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. labmanager.comresearchgate.net By measuring the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places), HRMS can provide an exact molecular formula for this compound. brentford.hounslow.sch.uk This level of precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. researchgate.net

HRMS is often coupled with liquid chromatography (LC-HRMS) to provide both separation and highly accurate mass information for the components of a mixture. thermofisher.com This is particularly useful in metabolomics studies where numerous compounds with similar masses may be present.

Table 4: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Acetonitrile |

| Amylose |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Cellulose |

| Diazomethane |

| Formic acid |

| Methanol |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Pentafluoropropionic anhydride |

Quantitative Analysis in Biological Matrices (Non-Human)

The quantitative analysis of this compound in non-human biological matrices, primarily from nitrogen-fixing bacteria, is essential for understanding its role in the biosynthesis of the iron-molybdenum cofactor (FeMo-co) of nitrogenase. Methodologies for accurate quantification are often adapted from broader metabolomic and organic acid profiling techniques, employing advanced analytical instrumentation.

The primary analytical methods for the quantification of organic acids like this compound from microbial cultures are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govwiley-vch.dentnu.nonih.gov LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is frequently preferred for its high sensitivity, specificity, and ability to analyze polar, non-volatile compounds without the need for derivatization. nih.govwaters.comnih.govfrontiersin.org For GC-MS analysis, derivatization is typically required to increase the volatility of polar organic acids. nih.govresearchgate.net

In the context of nitrogen-fixing bacteria such as Azotobacter vinelandii or Zymomonas mobilis, research has focused on quantifying homocitrate, a close and essential analog of this compound. nih.govnih.gov Studies have demonstrated a significant increase in homocitrate levels under nitrogen-fixing conditions. nih.gov For instance, in Z. mobilis, the abundance of homocitrate synthase (NifV) and intracellular homocitrate levels were observed to increase dramatically during N2 fixation. nih.gov These analytical approaches are directly applicable to the study of this compound.

Quantitative methods rely on the development of robust calibration curves and the use of appropriate internal standards. nih.govuab.edu For endogenous metabolites, where a true blank matrix is unavailable, strategies such as the use of stable isotope-labeled internal standards are preferable to correct for variations during sample preparation and analysis. nih.govchromatographyonline.com The quantification limits (LOQ) for organic acids in microbial samples have been reported in the low ng/mL to µg/mL range, depending on the method and analyte. nih.govmdpi.com

Sample Preparation Strategies for Metabolomics Studies

Effective sample preparation is a critical prerequisite for the reliable quantitative analysis of this compound from microbial cultures. The primary goals are to rapidly halt metabolic activity (quenching), efficiently extract metabolites from the cells, and remove interfering substances from the complex biological matrix. wiley-vch.deorganomation.commdpi.com

Metabolic Quenching: The first step is to rapidly arrest all enzymatic activity to preserve the metabolic snapshot at the time of sampling. nih.govwiley-vch.de This is crucial due to the high turnover rate of many intracellular metabolites. unige.ch A common method involves quenching the bacterial culture in a cold solvent, such as 60% methanol chilled to between -20°C and -48°C. nih.gov This technique has been shown to be effective with minimal leakage of intracellular metabolites. nih.gov

Cell Harvesting and Lysis: After quenching, cells are typically separated from the culture medium by centrifugation or fast filtration. nih.gov To extract intracellular metabolites like this compound, the cell wall must be disrupted. This can be achieved through physical methods such as bead beating or freeze-thaw cycles, or by using extraction solvents that also serve to lyse the cells. unige.ch

Metabolite Extraction: The choice of extraction solvent is critical and depends on the polarity of the target analyte. For polar compounds like tricarboxylic acids, various solvent systems are employed. Cold solvent mixtures, such as methanol/water, acetonitrile/water, or combinations including chloroform, are commonly used to extract a broad range of metabolites. unige.chnih.gov For instance, an extraction solution of 80% methanol and 20% water is often used for polar metabolites. rockefeller.edu After extraction, protein precipitation is a necessary step to remove proteins that can interfere with LC-MS analysis. frontiersin.orgorganomation.com This is often achieved by the organic solvents used for extraction (e.g., acetonitrile, methanol) or by adding acids like trichloroacetic acid. frontiersin.org

Further purification and concentration can be achieved using solid-phase extraction (SPE). frontiersin.orgorganomation.comnih.gov Anionic exchange SPE cartridges are particularly effective for isolating and concentrating organic acids from complex microbial sample extracts. nih.gov

The following table summarizes common sample preparation strategies for analyzing organic acids from bacterial cultures.

| Step | Method | Description | Considerations | References |

| Metabolic Quenching | Cold Solvent Quenching | Rapidly mixing the cell culture with a cold solvent (e.g., 60% methanol at -40°C) to halt enzymatic reactions. | Minimizes metabolite leakage and preserves the in-vivo metabolic state. The ratio of culture to solvent must be optimized. | nih.govnih.gov |

| Cell Harvesting | Centrifugation | Pelleting cells from the quenched culture medium at low temperatures. | Fast and effective for separating cells from the extracellular medium. | nih.gov |

| Fast Filtration | Quickly passing the culture through a filter to capture cells, followed by washing. | Can be very rapid but may cause cell stress or leakage if not optimized. Filter pore size is critical. | nih.gov | |

| Extraction & Lysis | Solvent Extraction | Using cold solvent mixtures (e.g., Methanol/Water, Acetonitrile/Water, Chloroform/Methanol/Water) to disrupt cell membranes and solubilize metabolites. | The solvent system must be optimized for the target metabolites' polarity. A common choice for polar metabolites is 80% methanol. | unige.chnih.govrockefeller.edu |

| Bead Beating | Mechanical disruption of cells using small beads in a lysis buffer. | Highly efficient for tough-to-lyse cells but can generate heat, requiring cooling to prevent metabolite degradation. | unige.ch | |

| Purification | Protein Precipitation | Removal of proteins using organic solvents (e.g., acetonitrile) or acids (e.g., trichloroacetic acid). | Essential for preventing column clogging and ion suppression in LC-MS analysis. | frontiersin.orgorganomation.com |

| Solid-Phase Extraction (SPE) | Using a solid sorbent (e.g., anionic exchange resin) to bind, wash, and elute target organic acids, thereby concentrating the sample and removing interferences. | Highly effective for cleanup and concentration. The choice of sorbent and elution solvents is crucial for good recovery. | nih.govnih.gov |

Application in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. uab.edubiorxiv.org The application of MFA to study this compound is primarily in the context of understanding the biosynthesis of the FeMo-co of nitrogenase in diazotrophic bacteria. nih.govfrontiersin.orgnih.gov Although direct MFA studies on this compound are not widely published, the principles are well-established through extensive research on its analog, homocitrate. nih.govnih.gov

The core of MFA involves using isotopically labeled substrates (e.g., ¹³C-glucose, ¹³C-acetate) and tracking the incorporation of these isotopes into downstream metabolites. nih.govresearchgate.net By analyzing the mass isotopomer distribution of key intermediates and end products using mass spectrometry, the relative contributions of different metabolic pathways to the production of a target molecule can be determined. biorxiv.org

In the context of this compound or homocitrate, MFA can elucidate the origin of the carbon backbone. Homocitrate synthase (NifV) catalyzes the condensation of acetyl-CoA and 2-oxoglutarate to form homocitrate. nih.gov 2-oxoglutarate is a key intermediate of the tricarboxylic acid (TCA) cycle. biorxiv.org By feeding the bacteria ¹³C-labeled glucose, the labeling pattern of TCA cycle intermediates, acetyl-CoA, and subsequently homocitrate can be tracked. researchgate.net This allows researchers to quantify the flux from central carbon metabolism towards FeMo-co biosynthesis.

For example, analyzing the labeling patterns of proteinogenic amino acids derived from TCA cycle intermediates (like glutamate (B1630785) from 2-oxoglutarate) provides critical constraints for the flux model. researchgate.net By measuring the uptake rates of substrates and the production rates of biomass and byproducts, and combining this with the isotopic labeling data, a comprehensive model of cellular metabolism can be constructed to calculate the intracellular fluxes, including the rate of this compound synthesis. uab.edubiorxiv.org This analysis can reveal metabolic bottlenecks or regulatory points in the FeMo-co biosynthesis pathway. uab.edufrontiersin.org

The table below illustrates how different ¹³C-labeled substrates can be used to trace metabolic pathways relevant to the synthesis of homocitrate, the precursor to this compound.

| Isotopic Tracer | Metabolic Pathway Traced | Key Labeled Intermediates | Information Gained | References |

| [1-¹³C] Glucose | Pentose Phosphate Pathway (PPP) vs. Glycolysis | Pyruvate, Acetyl-CoA | Distinguishes the contribution of different glycolytic pathways to the acetyl-CoA pool. | uab.edu |

| [U-¹³C] Glucose | Central Carbon Metabolism | All glycolytic and TCA cycle intermediates, Acetyl-CoA, 2-Oxoglutarate | Provides comprehensive labeling information across central metabolism, allowing for detailed flux distribution analysis. | uab.edu |

| [1,2-¹³C] Acetate (B1210297) | TCA Cycle Activity | Citrate (B86180), Isocitrate, 2-Oxoglutarate | Directly traces the entry of carbon into the TCA cycle via acetyl-CoA, useful for organisms grown on acetate or for probing specific TCA cycle fluxes. | researchgate.net |

| ¹⁵N-Ammonium | Nitrogen Assimilation | Glutamate, Glutamine | Traces the flow of nitrogen and can be used to study the interplay between nitrogen fixation and assimilation pathways. | nih.gov |

By applying these MFA techniques, researchers can quantify the metabolic investment a bacterium makes towards nitrogen fixation by synthesizing essential cofactors like those involving this compound.

Genetic Regulation and Molecular Biology of 2r Trihomocitric Acid Metabolism

Identification of Gene Clusters Involved in (2R)-Trihomocitric Acid Biosynthesis

The production of secondary metabolites, including organic acids like this compound, is often orchestrated by genes clustered together on a chromosome. nih.govfrontiersin.org These biosynthetic gene clusters (BGCs) facilitate the coordinated expression of all the enzymes required for a specific metabolic pathway. frontiersin.orgfrontiersin.org The initial and committed step in the biosynthesis of this compound is catalyzed by homocitrate synthase (HCS). nih.gov This enzyme facilitates the condensation of acetyl-CoA and alpha-ketoglutarate (B1197944) to form homocitrate. nih.govmdpi.com

In fungi, the genes responsible for the α-aminoadipate (AAA) pathway of lysine (B10760008) biosynthesis, which includes the gene for homocitrate synthase, are often found in such clusters. umich.edu The identification of these clusters is a significant step in understanding and potentially manipulating the production of this compound. Modern genome mining tools, such as antiSMASH, are instrumental in identifying and analyzing these BGCs in fungal and bacterial genomes. ziemertlab.comnih.gov These tools can predict the presence of BGCs and provide insights into their potential products. nih.gov

For instance, in the fungus Saccharomyces cerevisiae, two isozymes of homocitrate synthase are known, encoded by the genes LYS20 and LYS21. yeastract.com These genes are part of the larger lysine biosynthesis pathway. Similarly, in the nitrogen-fixing bacterium Paraburkholderia phymatum, the nifV gene encodes a homocitrate synthase essential for nitrogenase activity. mdpi.com The discovery of a gene cluster for the siderophore vanchrobactin in Vibrio anguillarum involved identifying genes for the biosynthesis of its precursor, 2,3-dihydroxybenzoic acid, alongside the peptide synthetase responsible for assembling the final molecule. nih.gov This highlights a common organizational principle for secondary metabolite biosynthesis that is also applicable to this compound.

Transcriptional and Translational Regulation of Biosynthetic Genes

The expression of genes within the this compound biosynthetic pathway is meticulously controlled at both the transcriptional and translational levels to ensure metabolic homeostasis. nih.gov This regulation involves complex interactions between promoters, regulatory elements, transcription factors, and regulatory proteins.

Promoter Analysis and Regulatory Elements

Promoters are DNA sequences located upstream of a gene that initiate transcription. pressbooks.pub The activity of promoters for genes involved in this compound biosynthesis can be influenced by various factors. For example, in Saccharomyces cerevisiae, the promoters of lysine biosynthesis genes contain specific nonameric core motifs that are binding sites for regulatory proteins. umich.edu

Analysis of promoter regions can reveal conserved sequences that act as binding sites for transcription factors. In Paraburkholderia phymatum, the promoter of the nifV gene was identified and used to create a reporter strain to study its expression. mdpi.com The CaMV 35S promoter is a commonly used constitutive promoter in plant genetic engineering, demonstrating how promoters can be swapped to alter gene expression. pressbooks.pub

Role of Regulatory Proteins and Transcription Factors

Regulatory proteins and transcription factors are key players in controlling gene expression. nih.govnih.gov They can either activate or repress the transcription of target genes. In the context of lysine biosynthesis in fungi, a regulatory protein called Lys14p binds to the promoter regions of the biosynthetic genes. umich.edu This binding is thought to be activated by the co-inducer 2-aminoadipate semialdehyde, leading to induced gene expression. umich.edu

Transcription factors are a diverse group of proteins that bind to specific DNA sequences to control the rate of transcription. nih.gov The AP-2 (TFAP2) family and MYB transcription factors are examples of such proteins that regulate various metabolic pathways. mdpi.comreactome.org In nitrogen metabolism, the P-II regulatory protein plays a crucial role in controlling the activity of glutamine synthetase and the transcription of its gene, glnA. ebi.ac.uk Similarly, iron regulatory proteins (IRPs) bind to iron-responsive elements (IREs) in messenger RNAs (mRNAs) to regulate the expression of proteins involved in iron metabolism. nih.govnih.gov The regulatory-associated protein of mTOR (RAPTOR) is another example of a protein that plays a central role in regulating cell growth and metabolism. mdpi.com These examples from other metabolic pathways illustrate the types of regulatory mechanisms that are likely to be involved in controlling the biosynthesis of this compound.

Genetic Manipulation Techniques for Studying this compound Pathways

To elucidate the function of genes and regulatory elements within the this compound pathway, scientists employ a range of genetic manipulation techniques. wikipedia.org These methods allow for the targeted modification of an organism's genome to study the resulting phenotypic changes. wikipedia.org

Gene Knockout and Overexpression Studies

Gene knockout involves the targeted inactivation of a specific gene, allowing researchers to study its function by observing the consequences of its absence. wikipedia.orgnih.gov This can be achieved through methods like homologous recombination, where a selectable marker replaces the target gene. wikipedia.org For example, a knockout mutation in the allene (B1206475) oxide synthase gene in Arabidopsis blocked jasmonic acid biosynthesis, revealing the gene's critical role. nih.gov Similarly, knocking out the FAD2 gene in soybean has been shown to increase the oleic acid content. frontiersin.org In the context of this compound, knocking out the homocitrate synthase gene would be expected to result in lysine auxotrophy, confirming its essential role in the pathway. nih.gov

Conversely, overexpression studies involve increasing the expression of a particular gene to observe its effects. This can be achieved by placing the gene under the control of a strong, constitutive promoter. researchgate.net For instance, in Glarea lozoyensis, replacing a gene with another via CRISPR/Cas9 led to increased production of an antifungal drug. mdpi.com Such techniques could be applied to the this compound pathway to potentially increase its production.

CRISPR/Cas9-based Gene Editing in Microbial Systems

The CRISPR/Cas9 system has revolutionized genetic engineering by providing a highly precise and efficient tool for genome editing. frontiersin.orgnih.gov This system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. mdpi.com The cell's natural repair mechanisms can then be harnessed to introduce desired genetic modifications, such as gene knockouts or insertions. mdpi.com

CRISPR/Cas9 has been successfully applied in various fungi to manipulate secondary metabolite production. frontiersin.orgnih.gov It allows for the simultaneous editing of multiple genes, greatly accelerating the study of complex biosynthetic pathways. frontiersin.org This technology is a powerful tool for exploring and engineering the this compound pathway, enabling precise modifications to biosynthetic genes and their regulatory elements to understand their function and potentially enhance production. nih.govjmb.or.kr The versatility of CRISPR/Cas9 extends to its use in constructing genetically modified fungal strains that can serve as platforms for producing novel secondary metabolites. mdpi.com

Comparative Biochemical Analysis of Trihomocitric Acid Derivatives

Structural and Stereochemical Comparisons with Related Compounds

The structural foundation of (2R)-trihomocitric acid and its relatives is a central carbon atom bonded to a hydroxyl group, a carboxyl group, and two different carboxyalkyl side chains. The identity of these side chains dictates the specific compound. This compound's formal IUPAC name is (2R)-2-hydroxy-1,2,6-hexanetricarboxylic acid. ebi.ac.uk

Citric acid, the parent compound, is achiral due to the presence of two identical carboxymethyl (-CH2COOH) groups attached to the central carbon. ebi.ac.uk Homocitric acid introduces chirality by extending one of these side chains by a single methylene (B1212753) unit, resulting in one carboxymethyl and one carboxyethyl (-CH2CH2COOH) group. researchgate.net this compound represents a further extension, featuring one carboxymethyl group and a significantly longer 4-carboxybutyl (-CH2CH2CH2CH2COOH) group. This elongation profoundly affects the molecule's size, flexibility, and potential interactions with enzyme active sites. The "(2R)" designation specifies the absolute stereochemistry at the chiral C2 center, a critical feature for biological recognition and activity.

| Compound Name | IUPAC Name | Chemical Formula | Molar Mass (g/mol) | Key Structural Features | Chirality |

|---|---|---|---|---|---|

| Citric Acid | 2-hydroxypropane-1,2,3-tricarboxylic acid | C6H8O7 | 192.12 | C3 backbone; two carboxymethyl side chains | Achiral |

| (R)-Homocitric Acid | (2R)-2-hydroxybutane-1,2,4-tricarboxylic acid | C7H10O7 | 206.15 | C4 backbone; one carboxymethyl and one carboxyethyl side chain | Chiral |

| This compound | (2R)-2-hydroxy-1,2,6-hexanetricarboxylic acid | C9H14O7 | 234.20 | C6 backbone; one carboxymethyl and one carboxybutyl side chain | Chiral |

Phylogenetic Analysis of this compound Biosynthetic Enzymes

The biosynthesis of this compound has not been fully elucidated, and the specific enzyme responsible remains uncharacterized. However, insights can be drawn from the well-studied enzymes that synthesize its lower homologue, homocitrate. Homocitrate synthase catalyzes the condensation of acetyl-CoA and 2-oxoglutarate. wikipedia.orgresearchgate.net This enzyme exists in two primary, phylogenetically distinct families.

NifV-type Homocitrate Synthase: Found in nitrogen-fixing bacteria, the nifV gene product is essential for the synthesis of the homocitrate moiety of the iron-molybdenum cofactor (FeMo-co) of nitrogenase. nih.govnih.govuniprot.org These enzymes are encoded within nif (nitrogen fixation) gene clusters, highlighting their specialized role in this process. ebi.ac.uk

Fungal Homocitrate Synthase (LYS20/LYS21): In fungi, homocitrate synthase is the first and rate-limiting enzyme in the α-aminoadipate pathway for lysine (B10760008) biosynthesis. researchgate.netresearchgate.netwikipedia.orgnih.gov These enzymes, such as Lys20 and Lys21 in Saccharomyces cerevisiae, are phylogenetically distinct from their bacterial NifV counterparts and are subject to different regulatory mechanisms, including feedback inhibition by lysine. researchgate.netnih.gov

The evolution of these enzymes demonstrates functional divergence from a common ancestral synthase. A third type of related enzyme, AksA, found in some archaea, is known to synthesize not only homocitrate but also longer-chain analogues. ebi.ac.uk This suggests that the evolution of substrate specificity—either for a different α-keto acid or a longer acyl-CoA—is a mechanism for producing higher homologues like trihomocitric acid. It is hypothesized that the enzyme for this compound biosynthesis is a related synthase that has evolved to recognize a longer-chain substrate, such as adipoyl-CoA, in place of 2-oxoglutarate, or a longer acyl-CoA in place of acetyl-CoA.

| Enzyme Family | Representative Gene(s) | Substrates | Product | Primary Function | Organism Group |

|---|---|---|---|---|---|

| NifV-type Synthase | nifV | Acetyl-CoA + 2-Oxoglutarate | (R)-Homocitric Acid | Nitrogenase cofactor synthesis | Nitrogen-fixing Bacteria |

| Fungal Lysine Biosynthesis Synthase | LYS20, LYS21 | Acetyl-CoA + 2-Oxoglutarate | (R)-Homocitric Acid | First step of lysine biosynthesis | Fungi |

| Archaea-type Synthase | aksA | Acetyl-CoA + α-Keto Acids | Homocitrate and longer analogues | Amino acid / Cofactor biosynthesis | Archaea |

Differential Metabolic Roles Across Diverse Organisms (Non-Human)

The metabolic functions of citric acid derivatives are highly specialized and differ significantly across organismal domains. While the role of this compound is not yet well understood, the functions of its related compounds provide a comparative context.

In Bacteria: The role of homocitrate is almost exclusively tied to nitrogen fixation. It serves as an essential organic component of the nitrogenase active-site cofactor (FeMo-co), without which the enzyme is non-functional. csic.esacs.org The substitution of homocitrate with other organic acids leads to altered substrate specificity and reduced efficiency, underscoring its critical and highly evolved role.

In Fungi: Homocitrate is a key intermediate in the α-aminoadipate pathway, which is the exclusive route for lysine biosynthesis in most fungi. researchgate.netwikipedia.org This pathway's absence in humans makes its enzymes, including homocitrate synthase, potential targets for antifungal therapies. nih.gov Fungi are also prolific producers of diverse secondary metabolites, including a wide array of organic acids used in industry and ecological interactions. nih.govaau.dk

In Insects: The only organism in which this compound has been definitively identified is the Asiatic honey bee, Apis cerana. ebi.ac.uk Its specific function in this insect is unknown. Several possibilities exist: it could be an endogenous product of a unique metabolic pathway, or it could be obtained exogenously from dietary sources such as nectar or pollen, which may contain fungal metabolites. In the latter case, it could act as a signaling molecule, a nutrient, or have another, as-yet-undetermined, ecological or physiological role.

| Compound | Organism Group | Metabolic Pathway / Role | Key Function |

|---|---|---|---|

| Homocitric Acid | Nitrogen-fixing Bacteria | Nitrogenase Cofactor Biosynthesis | Structural component of the FeMo-cofactor active site |

| Homocitric Acid | Fungi | α-Aminoadipate Pathway | Intermediate in the biosynthesis of L-lysine |

| This compound | Insects (Apis cerana) | Unknown | Identified as a metabolite; function not yet determined |

Emerging Research Directions and Future Perspectives on 2r Trihomocitric Acid

Exploration of Novel Biological Functions in Non-Human Systems

The known biological role of (2R)-trihomocitric acid is intrinsically linked to nitrogen-fixing organisms. It is an essential component of the FeMo-cofactor, the active site of nitrogenase where the reduction of dinitrogen (N₂) to ammonia (B1221849) (NH₃) occurs. acs.orgnih.gov The homocitrate moiety is believed to be crucial for the stability and function of the cofactor. nih.gov

Future research is anticipated to delve deeper into the precise roles of this compound within the FeMo-cofactor and its influence on the catalytic mechanism of nitrogenase. Understanding these nuances could open avenues for modulating nitrogen fixation in agriculturally important bacteria. Beyond its established role, researchers are beginning to investigate other potential biological functions in various non-human systems, such as its impact on metabolic pathways in different microorganisms.

Table 1: Investigated Biological Roles of this compound

| Biological System | Investigated Role | Potential Implications |

| Nitrogen-fixing bacteria | Component of FeMo-cofactor of nitrogenase | Enhancement of biological nitrogen fixation |

| Other microorganisms | Potential metabolic regulator | Discovery of new biochemical pathways |

Development of Advanced Biosynthetic Strategies

The natural biosynthesis of this compound is catalyzed by the enzyme homocitrate synthase, the product of the nifV gene in nitrogen-fixing bacteria. nih.gov This enzyme facilitates the condensation of acetyl-CoA and α-ketoglutarate. While this natural pathway is effective, there is growing interest in developing advanced biosynthetic strategies for the overproduction of this compound for research and potential biotechnological applications.

Metabolic engineering presents a promising approach to enhance the production of this compound in microbial hosts. nih.govcnif.cnmdpi.com This could involve the overexpression of the native homocitrate synthase, the redirection of metabolic fluxes towards its precursors, and the elimination of competing metabolic pathways. Synthetic biology tools could also be employed to design novel biosynthetic pathways or to optimize existing ones in heterologous hosts like Escherichia coli or yeast. mdpi.com

Table 2: Potential Metabolic Engineering Strategies for this compound Production

| Strategy | Description | Expected Outcome |

| Overexpression of nifV | Increasing the cellular concentration of homocitrate synthase. | Increased conversion of precursors to this compound. |

| Metabolic flux redirection | Engineering central metabolism to increase the pool of acetyl-CoA and α-ketoglutarate. | Enhanced availability of precursors for biosynthesis. |

| Pathway optimization | Utilizing synthetic biology to fine-tune the expression of biosynthetic genes. | Balanced metabolic pathways leading to higher yields. |

High-Throughput Screening for Modulators of this compound Metabolism

High-throughput screening (HTS) is a powerful tool for discovering molecules that can modulate biological pathways. bmglabtech.comwikipedia.org The development of HTS assays for this compound metabolism could lead to the identification of novel inhibitors or activators of its biosynthesis. Such compounds would be valuable as research tools to probe the intricacies of nitrogen fixation and could have potential applications in agriculture as modulators of microbial nitrogen metabolism.

An HTS assay could be designed to target homocitrate synthase. For instance, a library of small molecules could be screened for their ability to inhibit the enzymatic activity of NifV in a cell-free system. nih.govnih.gov Alternatively, a cell-based assay could be developed using a reporter gene linked to the expression of nifV, allowing for the identification of compounds that affect the regulation of the biosynthetic pathway.

Integration of Omics Data in this compound Research

The integration of various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a holistic approach to understanding the complex biological systems involving this compound. nih.govnih.gov By combining these datasets, researchers can gain a more comprehensive picture of the regulation of its biosynthesis, its downstream effects, and its interaction with other cellular components.

For example, metabolomic studies can quantify the levels of this compound and its precursors under different conditions, providing insights into metabolic fluxes. nih.gov Proteomic analyses can identify proteins that interact with homocitrate synthase or are involved in the assembly of the FeMo-cofactor. nih.govsigmaaldrich.comresearchgate.net Transcriptomic data can reveal how the expression of genes related to this compound metabolism is regulated at the transcriptional level. The integrated analysis of these datasets will be crucial for building comprehensive models of nitrogen fixation and related metabolic networks.

Methodological Advancements in Structural and Analytical Characterization

Precise analytical and structural characterization is fundamental to understanding the function of this compound. Advanced analytical techniques are continuously being developed and applied to provide more detailed insights into its properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. nih.govhmdb.canih.govhmdb.ca Advanced NMR techniques can be used to determine the conformation of this compound and to study its interactions with enzymes and other molecules.

Mass spectrometry (MS) is another indispensable technique for the analysis of this compound. chalmers.senist.govnih.gov High-resolution MS can be used for its accurate identification and quantification in complex biological samples. Tandem MS (MS/MS) can provide structural information by fragmenting the molecule and analyzing the resulting fragments.

X-ray crystallography allows for the determination of the atomic-level structure of molecules in their crystalline state. nih.govbiologiachile.clberstructuralbioportal.org This technique has been instrumental in revealing the structure of the FeMo-cofactor and the binding of its components, including the homocitrate ligand, within the nitrogenase enzyme. nih.gov Future crystallographic studies at higher resolutions will continue to refine our understanding of these intricate molecular structures.

Table 3: Analytical Techniques for the Characterization of this compound

| Technique | Application | Information Obtained |

| NMR Spectroscopy | Structural elucidation in solution | 3D conformation, molecular interactions |

| Mass Spectrometry | Identification and quantification | Molecular weight, structural fragments |

| X-ray Crystallography | High-resolution structural analysis | Atomic coordinates in a crystal lattice |

Q & A

Q. What are the key considerations for optimizing the synthesis of (2R)-trihomocitric acid?

Synthesis optimization requires evaluating reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to maximize enantiomeric purity and yield. For stereospecific compounds like this compound, chiral auxiliaries or asymmetric catalysis may be critical. Evidence from analogous syntheses of (2R)-aziridine-2-carboxylic acid derivatives highlights the importance of protecting group strategies to prevent racemization during deprotection steps . Post-synthesis, chiral chromatography (e.g., HPLC with polysaccharide-based columns) should validate stereochemical integrity.

Q. How can researchers characterize the stereochemical configuration of this compound?

Combine spectroscopic and computational methods:

- NMR : Compare - and -NMR chemical shifts with known (2R)-configured analogs.

- Circular Dichroism (CD) : Analyze Cotton effects in the 200–250 nm range to confirm chiral centers.

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.

- DFT Calculations : Predict theoretical spectra (e.g., NMR, IR) and match experimental data .

Q. What strategies are recommended for conducting a literature review on this compound?

- Primary Sources : Use SciFinder or Reaxys to search for peer-reviewed articles via keywords like "this compound," "chiral citric acid derivatives," or "enantioselective synthesis." Filter results by relevance and citation count .

- Secondary Analysis : Review meta-analyses in journals like Chemical Reviews to identify unresolved questions.

- Citation Tracking : Use Google Scholar’s "Cited by" feature to trace advancements from foundational studies .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the catalytic behavior of this compound derivatives?